molecular formula C15H24N2 B2998515 {2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine CAS No. 923163-62-6

{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine

Cat. No.: B2998515
CAS No.: 923163-62-6
M. Wt: 232.371
InChI Key: DFPKKVOOAFAELB-UHFFFAOYSA-N
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Description

{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine ( 923163-62-6) is an organic compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol . It is characterized as a high-purity chemical building block, typically supplied at 95% to 98% purity, and is intended for use in scientific research and development . This compound is classified as an Organic Building Block and is utilized by researchers in medicinal chemistry and drug discovery for the synthesis and exploration of novel compounds . It can serve as a key intermediate in constructing more complex molecules for pharmaceutical testing . As a substituted phenylmethanamine, it may be of particular interest in projects involving structure-activity relationship (SAR) studies or as a precursor in the development of ligands for various biological targets. Handling and Safety: Please refer to the corresponding Safety Data Sheet (SDS) before use. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic uses, or for personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-12-7-13(2)10-17(9-12)11-15-6-4-3-5-14(15)8-16/h3-6,12-13H,7-11,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPKKVOOAFAELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=CC=CC=C2CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine typically involves the reaction of 3,5-dimethylpiperidine with a benzyl halide derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed .

Chemical Reactions Analysis

Types of Reactions

{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substitutions

The compound is compared to analogs with modifications in the heterocyclic ring, substituent positions, and functional groups. Below is a detailed analysis:

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituents CAS RN Key Features
{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine C₁₅H₂₄N₂* ~232.36 3,5-dimethylpiperidinylmethyl 300361-78-8 Tertiary amine; lipophilic piperidine core
[2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methylamine C₁₃H₂₁N₃ 219.32 4-methylpiperazinylmethyl 879896-50-1 Piperazine ring (two nitrogens); higher polarity
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine C₁₂H₁₉N₃ 205.29 4-methylpiperazinyl at meta position 672325-37-0 Meta-substitution; reduced steric hindrance
1-[2-(1H-Pyrazol-1-yl)phenyl]methanamine C₁₀H₁₁N₃ 173.21 Pyrazole ring N/A Aromatic heterocycle; potential hydrogen bonding
Fluorinated analogs (e.g., {4-fluoro-3-[(propan-2-yloxy)methyl]phenyl}methanamine) C₁₁H₁₆FNO 197.25 Fluorine and alkoxy substituents 2169081-22-3 Enhanced electronic effects; metabolic stability

Commercial Availability and Pricing

Table 2: Commercial Data
Compound Name Supplier Quantity Price (Local Currency) Availability Status
This compound CymitQuimica 250 mg 463 € Available
[2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methylamine Kanto Reagents 250 mg ¥14,500 Available
This compound CymitQuimica 1g Discontinued Request-only

The target compound is priced higher than its piperazine analogs, likely due to synthesis complexity and niche demand. Discontinuation of certain quantities (e.g., 1g) suggests fluctuating market demand or production challenges .

Biological Activity

The compound {2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine, also known by its IUPAC name, is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H24N2
  • Molecular Weight : 232.36 g/mol
  • CAS Number : 926185-85-5

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound exhibits significant binding affinity to certain neurotransmitter receptors, which can modulate neurotransmission and influence various physiological processes.

Key Mechanisms:

  • Receptor Binding : The compound has been shown to bind selectively to certain neurotransmitter receptors, influencing their activity and downstream signaling pathways.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which can alter metabolic pathways and affect cellular functions.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological properties that could be beneficial in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in conditions such as anxiety and depression.

2. Antiviral Activity

In studies focused on antiviral properties, derivatives of this compound have demonstrated inhibition of HIV replication. For instance, related compounds targeting the HIV-1 gp41 binding site showed promising results with IC50 values indicating effective inhibition of viral entry .

Case Studies

Study ReferenceFocusFindings
Receptor BindingDemonstrated significant binding affinity to serotonin receptors, suggesting potential antidepressant effects.
Antiviral ActivityRelated compounds showed IC50 values of 4.4 μM against HIV-1 gp41 formation, indicating strong antiviral potential.
Cancer ResearchCompounds derived from similar structures inhibited cell invasion in MDA-MB-231 breast cancer cells, suggesting antimetastatic properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

Compound NameStructureBiological Activity
{4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanolStructureModerate receptor binding; potential antidepressant
{4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanoneStructureEnhanced enzyme inhibition; potential anticancer activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing {2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine?

  • Methodological Answer : The synthesis typically involves multi-step alkylation and amination. For example, analogous compounds are synthesized via nucleophilic substitution of 3,5-dimethylpiperidine with a bromomethylphenyl intermediate, followed by reductive amination or catalytic hydrogenation to introduce the methanamine group . Optimization of base (e.g., potassium carbonate) and solvent (e.g., DMF) is critical to minimize side reactions. Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding to amination steps .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Characterization requires a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR confirms regioselectivity of piperidinylmethyl substitution and absence of stereochemical impurities.
  • HPLC-MS : Quantifies purity (>95%) and identifies byproducts (e.g., unreacted intermediates).
  • X-ray crystallography : Resolves ambiguities in stereochemistry; SHELX software is widely used for refining crystal structures, particularly for verifying the spatial arrangement of the 3,5-dimethylpiperidine moiety .

Q. What are the key spectroscopic signatures for distinguishing this compound from analogs?

  • Methodological Answer :

  • IR : A strong absorption band near 3300–3400 cm⁻¹ (N-H stretching) and 1100–1250 cm⁻¹ (C-N stretching) confirms the methanamine and piperidine groups.
  • Mass Spectrometry : The molecular ion peak (e.g., m/z ~246 for C₁₅H₂₄N₂) and fragmentation patterns (e.g., loss of the piperidinylmethyl group) differentiate it from isomers .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict thermodynamic parameters (ΔH, ΔG) for intermediate steps, such as the energy barrier for nucleophilic substitution at the piperidine nitrogen. Solvent effects are modeled using polarizable continuum models (PCM), while transition-state analysis identifies optimal catalysts (e.g., Pd/C for hydrogenation) . MD simulations assess steric hindrance in the alkylation step, informing solvent choice (e.g., THF vs. DMF) .

Q. What strategies resolve contradictions between computational predictions and experimental data in structural analysis?

  • Methodological Answer : Discrepancies between predicted (DFT) and observed (X-ray) bond angles/van der Waals interactions often arise from crystal packing effects. Hybrid approaches combine:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions in the crystal lattice.
  • DFT-D3 dispersion corrections : Improve accuracy of non-covalent interaction modeling.
    Cross-validation with solid-state NMR (e.g., ¹⁵N CPMAS) resolves ambiguities in hydrogen bonding networks .

Q. How does the substitution pattern on the piperidine ring influence bioactivity in antimicrobial studies?

  • Methodological Answer : The 3,5-dimethyl groups enhance lipophilicity, improving membrane penetration in Gram-positive bacteria. Structure-activity relationship (SAR) studies involve:

  • Analog synthesis : Replace dimethyl groups with bulkier substituents (e.g., ethyl, isopropyl) to test steric effects.
  • MIC assays : Compare minimum inhibitory concentrations against S. aureus and E. coli.
  • Docking studies : Target enzymes (e.g., dihydrofolate reductase) to rationalize activity differences. Compounds with electron-withdrawing groups on the phenyl ring show reduced efficacy due to impaired H-bonding .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Racemization during amination steps is mitigated by:

  • Chiral auxiliaries : Use (S)-phenylethylamine derivatives to control stereochemistry.
  • Asymmetric catalysis : Employ palladium complexes with BINAP ligands for enantioselective hydrogenation.
  • Continuous flow systems : Minimize residence time at high temperatures to prevent epimerization. PAT (Process Analytical Technology) tools (e.g., inline FTIR) monitor enantiomeric excess in real time .

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